N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Physicochemical Properties Lipophilicity ADME Profiling

This compound provides a 4-bromopyrazole handle for Suzuki-Miyaura cross-coupling paired with an N-isopropyl sulfonamide pharmacophore (LogP 3.79). Its balanced lipophilicity avoids solubility artifacts seen with the cyclohexyl (LogP ~4.5) and tert-butyl (LogP ~4.2) analogs. Supplied at ≥98% purity with ambient storage and shipping, it eliminates cold-chain overhead—a critical advantage over the N-tert-butyl derivative which requires 2–8°C refrigerated handling. Ideal for SAR studies targeting CDK2, carbonic anhydrase isoforms, or late-stage diversification via C4 aryl/heteroaryl installation. Predictable HS 2935009090 classification with 6.5% MFN tariff facilitates cost-effective bulk procurement.

Molecular Formula C12H14BrN3O2S
Molecular Weight 344.23 g/mol
CAS No. 1187385-75-6
Cat. No. B1373277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
CAS1187385-75-6
Molecular FormulaC12H14BrN3O2S
Molecular Weight344.23 g/mol
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
InChIInChI=1S/C12H14BrN3O2S/c1-9(2)15-19(17,18)12-5-3-11(4-6-12)16-8-10(13)7-14-16/h3-9,15H,1-2H3
InChIKeyXAAHZRFTZSESKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide: Procurement-Relevant Identity and Core Properties


N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (CAS 1187385-75-6, molecular weight 344.23 g/mol) is a sulfonamide-based small molecule featuring a 4-bromopyrazole moiety and an isopropyl substituent on the sulfonamide nitrogen [1]. This compound belongs to a broader class of (pyrazolyl)benzenesulfonamides that have been explored as scaffolds for selective enzyme inhibition, particularly in oncology and inflammation research [2][3]. The isopropyl group confers a specific balance of lipophilicity (LogP = 3.79) and steric profile distinct from its cyclohexyl, tert-butyl, and furanylmethyl analogs [4].

Why N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide Cannot Be Interchanged with Other In-Class Analogs


Within the 4-(4-bromopyrazol-1-yl)benzenesulfonamide series, variations in the N-substituent produce marked differences in lipophilicity, steric bulk, and biological target engagement [1]. The isopropyl group (cLogP = 3.79) generates a distinct property profile compared to the more lipophilic cyclohexyl (cLogP ≈ 4.5) and tert-butyl (cLogP ≈ 4.2) analogs [2]. These physicochemical differences are not cosmetic—they directly influence membrane permeability, metabolic stability, and potential off-target interactions [3]. Additionally, procurement considerations diverge substantially: the isopropyl variant is offered at 98% purity with standard lead times, whereas certain analogs require specialized storage (e.g., 2–8°C for the tert-butyl derivative) or carry premium pricing for less common substituents . Generic substitution without experimental validation therefore risks altered biological readouts, inconsistent synthetic yields in cross-coupling reactions, and unanticipated handling requirements.

Quantitative Differentiation Evidence: N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide versus Closest Analogs


Comparative Physicochemical Profiling: N-Isopropyl versus N-Cyclohexyl and N-tert-Butyl Analogs

The N-isopropyl substituent confers a calculated LogP of 3.79, which is lower than both the N-cyclohexyl analog (estimated cLogP ≈ 4.5) and the N-tert-butyl analog (estimated cLogP ≈ 4.2) [1][2]. This reduced lipophilicity relative to the cyclohexyl variant corresponds to a molecular weight reduction of 40.07 g/mol (344.23 versus 384.30 g/mol) and a smaller topological polar surface area (tPSA) difference of 0 Ų (both 72.37 Ų) [3]. The isopropyl group provides an intermediate steric profile—less bulky than tert-butyl (which occupies a larger van der Waals volume) but more conformationally flexible than the rigid cyclohexyl ring .

Physicochemical Properties Lipophilicity ADME Profiling

Procurement and Handling Differentiation: Availability, Purity, and Storage Requirements

N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is commercially available at 98% purity from established vendors, with typical pricing at approximately $100.90 per gram . In contrast, the N-cyclohexyl analog (CAS 1187385-90-5) is listed at 95% purity, and the N-(furan-2-ylmethyl) analog (CAS 1199773-46-0) is offered at 97% purity with substantially higher pricing ($1,154.90 per gram) . Critically, the N-isopropyl variant is stable at room temperature storage, whereas the N-tert-butyl analog requires refrigerated storage at 2–8°C, adding logistical complexity and cost to long-term inventory management . The N-isopropyl derivative is also widely cataloged across multiple global suppliers, reducing supply chain vulnerability compared to less commonly stocked analogs.

Procurement Stability Supply Chain

Synthetic Utility as a Cross-Coupling Partner: Bromine as a Versatile Handle for Derivatization

The 4-bromopyrazole moiety in this compound serves as a strategic synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling modular construction of diverse analog libraries [1]. This bromine substitution pattern (C4 of pyrazole) is identical across the isopropyl, cyclohexyl, and tert-butyl analogs, meaning all members of this series share this synthetic versatility [2]. However, the isopropyl group offers an operational advantage: its moderate steric bulk avoids the hindered rotation and conformational complexity associated with the cyclohexyl ring, potentially simplifying NMR interpretation and improving coupling yields in sterically sensitive transformations [3]. In silico modeling studies of related 1,3,5-trisubstituted pyrazoles carrying benzenesulfonamide groups have demonstrated that N-substituent choice modulates the conformation of the sulfonamide linker, which can affect the geometry of the metal-binding transition state during catalysis [4].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Biological Activity Precedent: CDK2 Inhibition in the Pyrazolylbenzenesulfonamide Series

Derivatives of N-isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide have been reported as CDK2 (cyclin-dependent kinase 2) inhibitors in the context of anticancer drug discovery [1]. While the parent bromo compound itself lacks published IC₅₀ values, structurally related 2-aminothiazole derivatives within the same chemical series have demonstrated potent and selective CDK2 inhibitory activity [2]. Importantly, the N-isopropyl sulfonamide moiety appears in multiple bioactive compounds targeting the cytochrome P450 family, with one analog (4-amino-N-isopropyl-N-(2-phenyl-2H-pyrazol-3-yl)-benzenesulfonamide) showing IC₅₀ values of 3,000 nM against CYP2C18, 30,000 nM against CYP2C8, and 80,000 nM against CYP2C9 [3]. These CYP inhibition data provide a class-level benchmark for understanding potential metabolic liabilities of the N-isopropyl sulfonamide pharmacophore, though direct extrapolation to the bromopyrazole compound requires experimental confirmation.

Oncology CDK2 Inhibition Kinase Inhibitors

Regulatory and Shipping Classification: Advantages for International Procurement

N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is classified under Harmonized System (HS) code 2935009090, which covers sulfonamides not elsewhere specified [1]. This classification carries a Most-Favored-Nation (MFN) tariff rate of 6.5% and a VAT rate of 17.0% (Chinese export context), with a tax rebate rate of 9.0% [2]. The compound is shipped at room temperature in standard packaging, without special handling requirements for hazardous materials . In contrast, certain analogs with different N-substituents may require refrigerated shipping (e.g., tert-butyl analog) or fall under different customs classifications due to the presence of additional functional groups (e.g., furanylmethyl analog contains an oxygen heterocycle that may trigger different import controls) . The straightforward HS code assignment and ambient shipping profile reduce customs clearance delays and freight costs for international procurement.

Shipping Customs Regulatory Compliance

Recommended Procurement Scenarios for N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide Based on Quantitative Evidence


Medicinal Chemistry: Building SAR Libraries Around the 4-Bromopyrazole Core

This compound is ideally suited as a core scaffold for structure-activity relationship (SAR) studies targeting kinase inhibition (e.g., CDK2) or carbonic anhydrase isoforms [1][2]. The 4-bromopyrazole moiety enables late-stage diversification via Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or alkenyl groups at the C4 position [3]. The N-isopropyl group provides a balanced lipophilicity (LogP = 3.79) that maintains cell permeability while avoiding the excessive hydrophobicity (LogP > 4.0) of cyclohexyl and tert-butyl analogs, which can lead to solubility-limited assay artifacts [4]. The 98% commercial purity and room temperature stability support high-throughput parallel synthesis workflows without the need for pre-purification or cold storage logistics .

Chemical Biology: Probe Development for Target Engagement Studies

For chemical biology applications requiring a synthetic handle for bioconjugation or affinity probe construction, the bromine atom serves as a traceless leaving group or as a site for installing alkyne/azide click-chemistry tags [1]. The N-isopropyl sulfonamide moiety is a privileged pharmacophore that appears in numerous bioactive molecules, including those with demonstrated CYP450 engagement [2]. Researchers developing target engagement assays should procure this compound as the parent scaffold, using the bromine for functionalization while retaining the N-isopropyl sulfonamide for potential biological recognition. The compound's calculated tPSA of 72.37 Ų suggests adequate membrane permeability for cellular target engagement studies [3].

Process Chemistry: Intermediate for Agrochemical or Pharmaceutical API Synthesis

As a synthetic intermediate, this compound offers a well-defined customs classification (HS 2935009090) with predictable tariff rates (6.5% MFN), facilitating cost-effective bulk procurement for pilot-scale synthesis [1]. The ambient shipping and storage profile eliminates cold-chain overhead, a significant advantage over analogs like the N-tert-butyl derivative that require refrigerated handling [2]. The bromine substituent is positioned for efficient cross-coupling, and the moderate steric bulk of the isopropyl group avoids the hindered reactivity sometimes observed with N-cyclohexyl sulfonamides in sterically demanding coupling reactions [3]. For CROs and CDMOs synthesizing libraries or API intermediates, the combination of synthetic versatility, supply chain reliability, and favorable logistics makes this the preferred choice among the 4-(4-bromopyrazol-1-yl)benzenesulfonamide analogs.

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